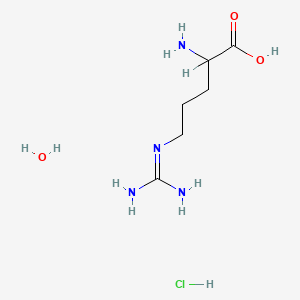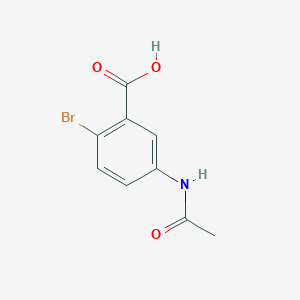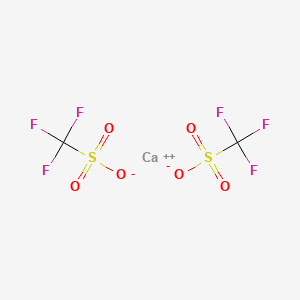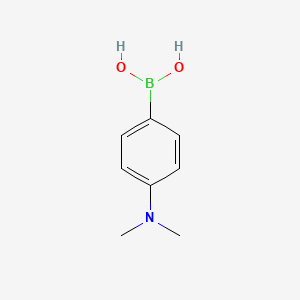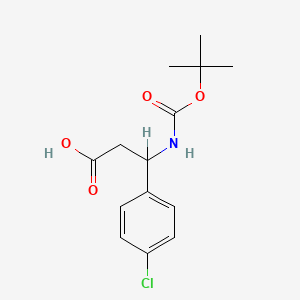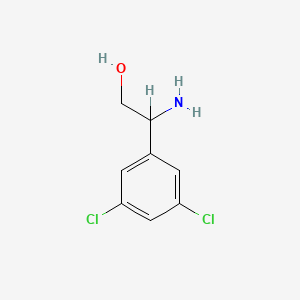
1-(3-Fluorophenyl)-2-thiourea
Vue d'ensemble
Description
The compound 1-(3-Fluorophenyl)-2-thiourea is a derivative of thiourea, which is a class of compounds characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with various aromatic substituents. The fluorophenyl group in this compound suggests the presence of a fluorine atom on the phenyl ring, which can significantly affect the compound's physical and chemical properties due to the electronegative nature of fluorine .
Synthesis Analysis
The synthesis of 1-(3-Fluorophenyl)-2-thiourea derivatives typically involves the reaction of an isothiocyanate with an aniline. For example, the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was achieved by reacting 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline . Similarly, other fluorophenyl thioureas have been synthesized using corresponding fluorobenzoyl chlorides and fluoroanilines . These reactions are generally performed in dry solvents such as acetonitrile or acetone to yield the desired thioureas in good to excellent yields.
Molecular Structure Analysis
The molecular structure of fluorophenyl thioureas is characterized by planar carbonyl and thiourea groups, with the C=S and C=O double bonds adopting an antiperiplanar conformation. This conformation is often stabilized by intramolecular hydrogen bonding . X-ray diffraction studies have been used to determine the crystal structures of these compounds, revealing details such as space groups, unit cell dimensions, and the presence of solvent molecules in the crystal lattice .
Chemical Reactions Analysis
Fluorophenyl thioureas can participate in various chemical reactions due to their functional groups. For instance, the thiourea moiety can engage in hydrogen bonding, which can influence the compound's reactivity and interactions with other molecules, such as DNA . The presence of fluorine can also affect the compound's reactivity, potentially making it a site for nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Fluorophenyl)-2-thiourea derivatives are influenced by the presence of the fluorine atom and the planarity of the thiourea moiety. The vibrational properties of these compounds have been studied using FTIR and Raman spectroscopy, and quantum chemical calculations have been performed to understand their conformational space . These studies provide insights into the stretching vibrations of various functional groups and the impact of different substituents on the compound's properties. Additionally, the antimicrobial activity of some fluorophenyl thioureas has been evaluated, showing varying degrees of effectiveness against bacterial and fungal species .
Applications De Recherche Scientifique
Crystal Structures and Vibrational Properties
- 1-(3-Fluorophenyl)-2-thiourea has been studied for its effect on crystal structures and vibrational properties. For instance, fluorine substitution in phenylthiourea derivatives significantly impacts their crystal structures and vibrational properties. These studies utilize techniques like X-ray diffraction and vibrational spectroscopy for analysis (Saeed, Erben, & Flörke, 2010).
Synthesis and Structural Properties
- The synthesis of various fluorophenyl thioureas, including 1-(3-Fluorophenyl)-2-thiourea, has been explored. These compounds are characterized by methods such as NMR, GC-MS, and FTIR spectroscopy. Their structural and conformational properties are analyzed, providing insights into the molecular configurations and interactions of these compounds (Saeed, Erben, Shaheen, & Flörke, 2011).
Potential in Drug Development
- Research into thiourea derivatives like 1-(3-Fluorophenyl)-2-thiourea has shown potential in drug development. For instance, studies on molecular structure, vibrational frequencies, and NBO analysis indicate that these compounds can be lead compounds for developing new analgesic drugs (Mary et al., 2016).
Photoluminescence and Analytical Applications
- Certain phenylthiourea compounds exhibit photoluminescence properties, which can be utilized for analytical applications such as detecting chromium(VI) ions. This is based on the quenching of fluorescence in the presence of these ions, providing a basis for analytical methods in environmental and material sciences (Sunil & Rao, 2015).
Antioxidant and Antimicrobial Activities
- Studies have shown that thiourea derivatives possess significant antioxidant and antimicrobial activities. These compounds are tested against various bacterial strains, indicating their potential as therapeutic agents in combating infections and oxidative stress (Hussain et al., 2020).
Reactivity and Potential Anticancer Activity
- The reactivity properties of thiourea derivatives are being investigated for their potential anticancer activity. Studies involving density functional theory (DFT) and molecular dynamics (MD) simulations suggest these compounds can act as potential inhibitors for new drugs, highlighting their significance in cancer research (Mary et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(3-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOBLHQALWQKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370509 | |
| Record name | 1-(3-Fluorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Fluorophenyl)-2-thiourea | |
CAS RN |
458-05-9 | |
| Record name | 1-(3-Fluorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




